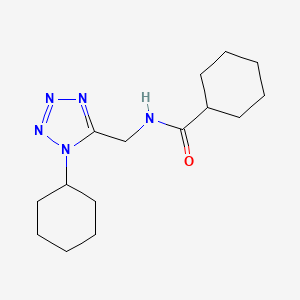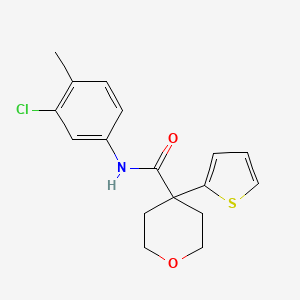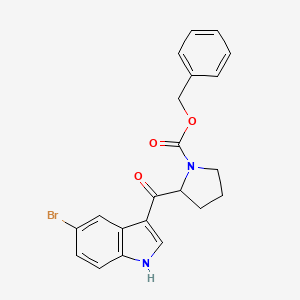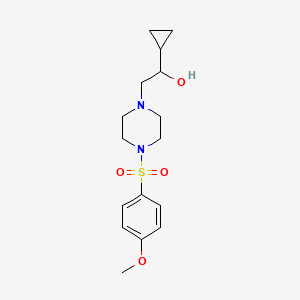
1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound that features a cyclopropyl group, a methoxyphenyl sulfonyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-methoxyphenyl sulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through the reaction of cyclopropyl bromide with the piperazine derivative under basic conditions.
Ethanol Addition: Finally, the ethanol moiety is introduced via a nucleophilic substitution reaction, typically using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the cyclopropyl group to a more saturated hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products include cyclopropyl ketones or aldehydes.
Reduction: Products include cyclopropyl alcohols or sulfides.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol
- 1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol
- 1-Cyclopropyl-2-(4-(fluorophenylsulfonyl)piperazin-1-yl)ethanol
Uniqueness: 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, potentially leading to improved efficacy and reduced side effects compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-14-4-6-15(7-5-14)23(20,21)18-10-8-17(9-11-18)12-16(19)13-2-3-13/h4-7,13,16,19H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPHEIMTDKBCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane](/img/structure/B2562740.png)
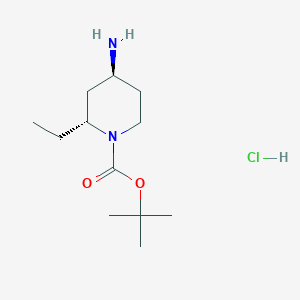
![2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole](/img/structure/B2562744.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2562746.png)
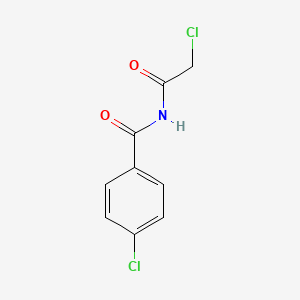
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2562750.png)
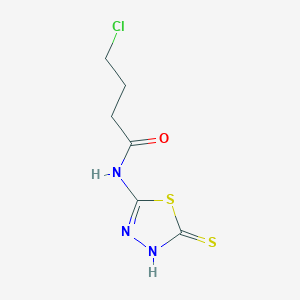
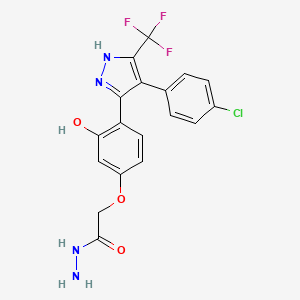
![Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2562753.png)
![3-Methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2562755.png)
